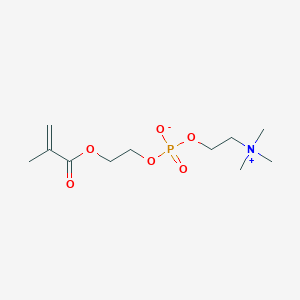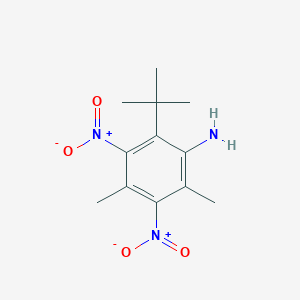
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro-, commonly known as TNT, is a highly explosive compound that has been widely used in military and industrial applications. TNT has been extensively studied due to its explosive properties and its impact on the environment. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of TNT in scientific research.
Wirkmechanismus
TNT exerts its explosive properties by undergoing rapid decomposition when exposed to heat or shock. The decomposition of TNT releases a large amount of energy in the form of heat and gas. The gas produced by the decomposition of TNT creates a shock wave that can cause damage to surrounding structures and materials.
Biochemische Und Physiologische Effekte
TNT has been shown to have toxic effects on living organisms. Exposure to TNT can cause damage to the liver, kidneys, and nervous system. TNT can also cause anemia and other blood disorders. The toxic effects of TNT are believed to be due to its ability to interfere with the normal function of enzymes and other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
TNT has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. TNT is also highly stable and can be stored for long periods of time without degradation. However, the explosive nature of TNT makes it difficult to handle and requires specialized equipment and safety protocols.
Zukünftige Richtungen
For research involving TNT include the development of new methods for safe disposal and the development of new materials for detecting and neutralizing explosives.
Synthesemethoden
TNT can be synthesized by the nitration of toluene using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions. The resulting product is a yellow crystalline solid that is highly explosive.
Wissenschaftliche Forschungsanwendungen
TNT has been used in scientific research as a model compound for studying the behavior of explosives and their effects on the environment. TNT can be used to simulate the effects of explosions on soil, water, and air. It has also been used as a tracer in environmental studies to track the movement of contaminants in soil and water.
Eigenschaften
CAS-Nummer |
107342-67-6 |
|---|---|
Produktname |
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- |
Molekularformel |
C12H17N3O4 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-6-9(13)8(12(3,4)5)11(15(18)19)7(2)10(6)14(16)17/h13H2,1-5H3 |
InChI-Schlüssel |
UXBYFHLORKKOAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
Andere CAS-Nummern |
107342-67-6 |
Synonyme |
2-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-4,6-DINITROBENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



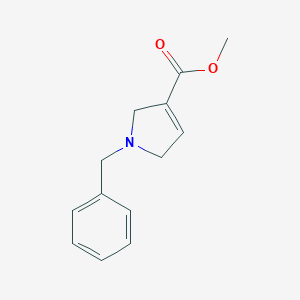
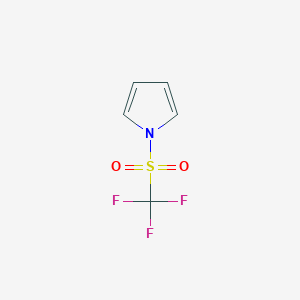

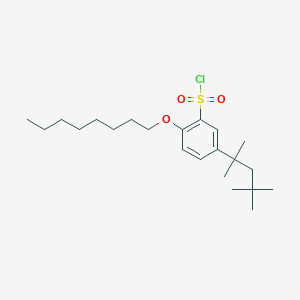
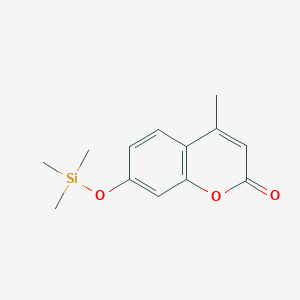







![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
